molecular formula C14H13ClN4 B1460374 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride CAS No. 2097918-59-5

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride

Cat. No.: B1460374
CAS No.: 2097918-59-5
M. Wt: 272.73 g/mol
InChI Key: OYAHGIITHGJADM-UHFFFAOYSA-N
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Description

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C14H13ClN4 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have shown inhibitory activity against enzymes likecarbonic anhydrase-II and tubulin polymerization . These enzymes play crucial roles in various biological processes, including fluid balance and cell division, respectively.

Mode of Action

It’s suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s function, leading to the desired therapeutic effects.

Biochemical Pathways

Inhibition of enzymes like carbonic anhydrase-ii and tubulin would affect thecarbon dioxide transport and cell division pathways, respectively . The downstream effects would depend on the specific cellular context and could include changes in fluid balance, cell growth, and proliferation.

Pharmacokinetics

Similar compounds have been suggested to have good oral bioavailability . The specific impact of ADME properties on the bioavailability of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

Similar compounds have shown to induce apoptosis in cancer cells and exhibit antimicrobial activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Biochemical Analysis

Biochemical Properties

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity. For instance, the binding affinities of this compound with topoisomerase IV and the SARS-CoV-2 main protease have been reported to be in the range of -10.0 to -11.0 kcal/mol and -8.2 to -9.3 kcal/mol, respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial activity by inhibiting the growth of gram-positive bacteria such as Staphylococcus aureus . Additionally, its impact on cellular metabolism includes the disruption of metabolic pathways essential for bacterial survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function The compound has demonstrated remarkable stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that the compound can have sustained antimicrobial effects, making it a promising candidate for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound has been shown to affect metabolic flux and metabolite levels, particularly in bacterial cells. Its interaction with enzymes such as topoisomerase IV disrupts DNA replication and transcription, leading to bacterial cell death .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target cells is crucial for its therapeutic efficacy. Studies have shown that the compound can effectively penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its antimicrobial effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various biomolecules to exert its effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Properties

IUPAC Name

4-(5-phenyltriazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4.ClH/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11;/h1-10H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHGIITHGJADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.